TRPM8 Antagonism: Micromolar Potency Against Rat TRPM8 with Menthol Activation
4-Chloro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid inhibited rat TRPM8 channels expressed in HEK293 cells with an IC50 of 1.00 µM (1000 nM), assessed by reduction of menthol (20 µM)-stimulated intracellular Ca2+ increase. Under identical assay parameters but with icilin (0.25 µM) as the agonist, the same IC50 value was observed [1]. By comparison, the structurally related clinical candidate RQ-00203078 (a sulfamoyl benzoic acid derivative with a pyridyl-trifluoromethoxybenzyl substitution) exhibits rat TRPM8 IC50 values of 5.3–5.8 nM, representing approximately 172–189-fold greater potency [2]. Other compounds in the same patent family show IC50 values spanning from subnanomolar to >10 µM against human and rat TRPM8, demonstrating that potency is highly dependent on the N-substituent and ring substitution pattern [3].
| Evidence Dimension | TRPM8 antagonism potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.00 µM (1000 nM) against rat TRPM8 (menthol- or icilin-stimulated Ca2+ influx in HEK293 cells) |
| Comparator Or Baseline | Comparator: RQ-00203078 (4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[[4-(trifluoromethoxy)phenyl]methyl]sulfamoyl]benzoic acid); Rat TRPM8 IC50 = 5.3 nM |
| Quantified Difference | RQ-00203078 is approximately 189-fold more potent than the target compound (5.3 nM vs. 1000 nM) |
| Conditions | Rat TRPM8 expressed in HEK293 cells; Ca2+ influx assay with menthol or icilin stimulation |
Why This Matters
The target compound provides a moderate-potency TRPM8 tool with a distinct N-(4-methoxyphenyl) pharmacophore, useful for SAR studies where a less potent, structurally simpler starting point is desired before optimizing toward subnanomolar potency.
- [1] BindingDB. BDBM50420675 / CHEMBL2087059: 4-chloro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid. IC50 data for rat TRPM8. Curated by ChEMBL from Sapienza University of Rome. View Source
- [2] Alomone Labs. RQ 00203078: TRPM8 channel blocker. IC50 values: human 8.3 nM, rat 5.8 nM. View Source
- [3] Kawamura K, Shishido Y, Ohmi M, Inoue T, Ando K. Sulfamoyl benzoic acid derivatives as TRPM8 antagonists. US Patent Application US20120094964A1, 2012. View Source
